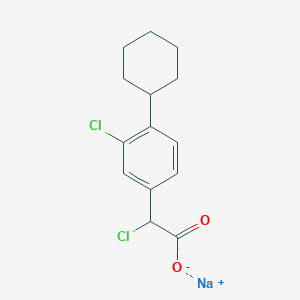

Fenclorac sodium

説明

特性

CAS番号 |

36616-53-2 |

|---|---|

分子式 |

C14H15Cl2NaO2 |

分子量 |

309.2 g/mol |

IUPAC名 |

sodium;2-chloro-2-(3-chloro-4-cyclohexylphenyl)acetate |

InChI |

InChI=1S/C14H16Cl2O2.Na/c15-12-8-10(13(16)14(17)18)6-7-11(12)9-4-2-1-3-5-9;/h6-9,13H,1-5H2,(H,17,18);/q;+1/p-1 |

InChIキー |

BIBPNOSOPLBYIZ-UHFFFAOYSA-M |

正規SMILES |

C1CCC(CC1)C2=C(C=C(C=C2)C(C(=O)[O-])Cl)Cl.[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Fenclorac sodium can be synthesized through the reaction of alpha,3-dichloro-4-cyclohexylphenylacetic acid with sodium hydroxide. The reaction typically involves dissolving the acid in a suitable solvent, such as ethanol, and then adding sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, the production of fenclorac sodium involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process includes steps such as recrystallization and purification to obtain the final product .

化学反応の分析

Types of Reactions

Fenclorac sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: Halogen substitution reactions can occur, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives .

科学的研究の応用

Fenclorac sodium has been extensively studied for its applications in various fields:

Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

Biology: Studied for its effects on cellular processes and immune responses.

Medicine: Investigated for its potential in treating inflammatory conditions, pain, and fever.

作用機序

The mechanism of action of fenclorac sodium involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting these enzymes, fenclorac sodium reduces inflammation, pain, and fever. It also interacts with molecular targets such as COX-1 and COX-2, leading to its therapeutic effects .

類似化合物との比較

Efficacy and Pharmacodynamics

Fenclorac’s anti-inflammatory and analgesic potency was compared to classical NSAIDs in preclinical models:

| Compound | ED50 (mg/kg) | Relative Potency (vs. Fenclorac) | Antipyretic Efficacy (vs. Aspirin) |

|---|---|---|---|

| Fenclorac | 7.9 | 1.0 (Reference) | 77× |

| Aspirin | 103.0 | 0.08× | 1× (Reference) |

| Phenylbutazone | 26.8 | 0.29× | Not reported |

| Ibuprofen | 23.7 | 0.33× | Not reported |

| Indomethacin | 2.4 | 3.3× | 0.5× |

Key Findings :

Pharmacokinetics and Metabolism

Species-Specific Elimination :

| Species | Elimination Route | Half-Life (Hours) | Key Metabolites |

|---|---|---|---|

| Rat | Urine/Bile (enterohepatic recirculation) | 1.6 | Hydroxycyclohexyl analogs |

| Dog | Biliary | 6.5 | m-chloro-p-cyclohexylphenylglycolic acid |

| Monkey/Human | Renal | 4.2 (monkey) | Hydroxycyclohexyl analogs |

Comparative Stability :

Key Findings :

Structural and Functional Analogues

- Diclofenac : Both are aryl acetic acid derivatives, but diclofenac’s dichlorophenylamine group confers greater COX-2 selectivity. Fenclorac’s cyclohexyl group may enhance metabolic stability .

- Ibuprofen : Shares peripheral analgesic action but lacks Fenclorac’s chlorine substituents, resulting in weaker antipyretic effects .

- Indomethacin : A more potent COX inhibitor but with higher gastrointestinal and renal toxicity due to its indole structure .

Q & A

Q. How to ensure compliance with ethical guidelines when testing Fenclorac sodium in animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for experimental design and reporting. Obtain approval from institutional animal care committees (IACUC). Minimize animal numbers via power calculations and employ humane endpoints (e.g., 20% weight loss). Document analgesia protocols and euthanasia methods (e.g., CO₂ inhalation followed by cervical dislocation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。